molecular formula C18H14ClFN4O3 B6587250 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea CAS No. 1226457-90-4

3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea

Cat. No.: B6587250
CAS No.: 1226457-90-4
M. Wt: 388.8 g/mol
InChI Key: MXEHUGJNEJJVPB-UHFFFAOYSA-N
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Description

This compound is a pyrazinone-based urea derivative featuring a 3-chloro-4-methoxyphenyl substituent on the pyrazinone ring and a 4-fluorophenyl urea moiety. Its molecular formula is C₁₉H₁₅ClFN₄O₃ (approximated based on analogs like BF24111 in ), with a molecular weight of ~400 g/mol.

Properties

IUPAC Name

1-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O3/c1-27-15-7-6-13(10-14(15)19)24-9-8-21-16(17(24)25)23-18(26)22-12-4-2-11(20)3-5-12/h2-10H,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEHUGJNEJJVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)NC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if available) Reference
Target Compound: 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea C₁₉H₁₅ClFN₄O₃ ~400 3-Cl, 4-OCH₃ (pyrazinone); 4-F (urea) Not explicitly reported N/A
1-(4-((4-Chlorophenyl)amino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-3-(4-fluorophenyl)urea (4a) C₂₀H₁₆ClFN₆O 422.83 Pyrrolopyrimidine core; 4-Cl, 4-F (urea) G0/G1 cell cycle arrest (p < 0.01); 15.14% apoptosis in SW480 cells
3-[4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea (BF24111) C₂₀H₁₉ClN₄O₃ 398.84 3-Cl, 4-OCH₃ (pyrazinone); 3,4-dimethyl (urea) No biological data reported; research-grade availability
N-[4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(2-phenylethyl)urea (L606-0086) C₂₀H₁₉ClN₄O₃ 398.85 3-Cl, 4-OCH₃ (pyrazinone); phenethyl (urea) No biological data reported

Research and Development Considerations

  • Structural Optimization : Substitutions on the urea moiety (e.g., 4-fluorophenyl vs. phenethyl in L606-0086) significantly modulate biological activity. The 4-fluorophenyl group may balance potency and metabolic stability .
  • Scaling synthesis, as in , could reduce costs.

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